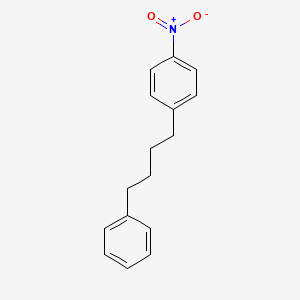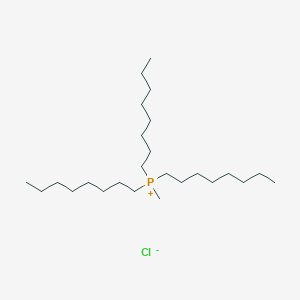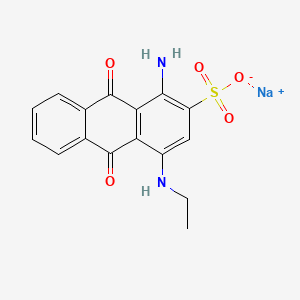
1-Methoxyborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyborinane is an organoboron compound characterized by the presence of a boron atom bonded to a methoxy group and a cyclic structure
Méthodes De Préparation
The synthesis of 1-Methoxyborinane typically involves the reaction of boron trihalides with methanol under controlled conditions. One common method includes the use of boron trichloride (BCl₃) and methanol (CH₃OH) in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
BCl3+CH3OH→B(OCH3)Cl2+HCl
Further purification and cyclization steps are required to obtain the final this compound product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form boronic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to yield borane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include mild temperatures and inert atmospheres to prevent decomposition. Major products formed from these reactions include boronic acids, borane derivatives, and substituted borinanes.
Applications De Recherche Scientifique
1-Methoxyborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism by which 1-Methoxyborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom’s empty p-orbital allows it to act as a Lewis acid, facilitating the formation of complexes with Lewis bases. This interaction is crucial in catalysis and other chemical processes where this compound is used.
Comparaison Avec Des Composés Similaires
1-Methoxyborinane can be compared with other organoboron compounds such as:
Boronic Acids: These compounds have a similar boron-oxygen bond but differ in their reactivity and applications.
Boranes: These are simpler boron-hydrogen compounds that are more reactive and less stable than this compound.
Boronic Esters: These compounds are used in similar cross-coupling reactions but have different stability and reactivity profiles.
The uniqueness of this compound lies in its cyclic structure and the presence of the methoxy group, which imparts distinct reactivity and stability compared to other organoboron compounds.
Propriétés
Numéro CAS |
38050-70-3 |
|---|---|
Formule moléculaire |
C6H13BO |
Poids moléculaire |
111.98 g/mol |
Nom IUPAC |
1-methoxyborinane |
InChI |
InChI=1S/C6H13BO/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
IQVQMFIYHOTZIT-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

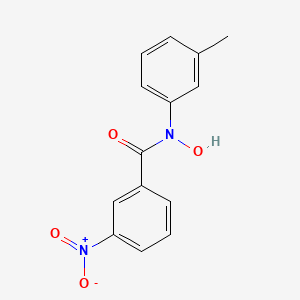
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)

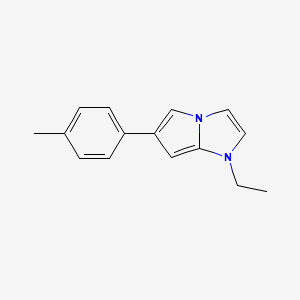
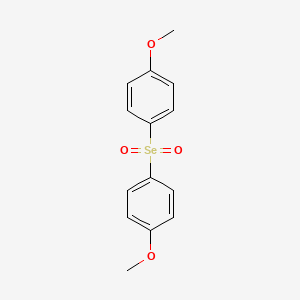
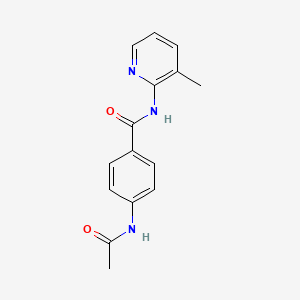

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
